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Compound of Interest

Compound Name: Fexofenadine hydrochloride

Cat. No.: B162134 Get Quote

Welcome to the technical support center for enhancing the dissolution rate of fexofenadine
hydrochloride (HCl) formulations. This resource provides troubleshooting guidance and

answers to frequently asked questions (FAQs) for researchers, scientists, and drug

development professionals.

Frequently Asked Questions (FAQs)
Q1: My fexofenadine HCl formulation is showing poor dissolution. What are the common

causes?

A1: Poor dissolution of fexofenadine HCl, a BCS Class II drug, is primarily due to its low

aqueous solubility.[1][2] Several factors can contribute to this issue in your formulation:

Particle Size: Larger drug particles have a smaller surface area-to-volume ratio, which can

limit the dissolution rate.[1]

Crystalline Structure: Fexofenadine HCl can exist in different polymorphic forms, with Form I

being the common commercially available form.[2] Transitions to other forms, such as Form

II, during manufacturing can negatively impact the dissolution rate.[2]

Excipient Interactions: Inadequate selection or combination of excipients can hinder drug

release. For instance, the lack of an effective wetting agent or disintegrant can prevent the

dissolution medium from properly interacting with the drug particles.
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Formulation Type: Simple powder formulations or direct compression tablets without

dissolution enhancement technologies often exhibit slow and incomplete drug release.

Q2: What are the primary strategies to enhance the dissolution rate of fexofenadine HCl?

A2: Several effective strategies can be employed to improve the dissolution of fexofenadine

HCl:

Solid Dispersions: Dispersing fexofenadine HCl in a hydrophilic carrier can enhance its

dissolution.[3][4] Common carriers include polyethylene glycols (e.g., PEG 20,000) and

poloxamers (e.g., Poloxamer 188).[3][5] This technique reduces particle size to a

microcrystalline or molecular state, thereby increasing the surface area for dissolution.[6]

Nanosuspensions: Reducing the particle size of the drug to the nanometer range

significantly increases the surface area, leading to a higher dissolution velocity.[7]

Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin and

its derivatives (e.g., HP-β-cyclodextrin), can improve the aqueous solubility of fexofenadine

HCl.[8][9][10]

Use of Superdisintegrants: Incorporating superdisintegrants like sodium starch glycolate,

croscarmellose sodium, and crospovidone into tablet formulations can promote rapid tablet

breakup and enhance drug dissolution.[11][12]

Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent

and adsorbing it onto a carrier with a high surface area, which can lead to enhanced wetting

and dissolution.[13]

Q3: How do I choose the right carrier for a solid dispersion formulation?

A3: The choice of carrier is critical for the success of a solid dispersion. Consider the following

factors:

Solubility of the Drug in the Carrier: A higher solubility of fexofenadine HCl in the molten or

solvent-based carrier can lead to better dispersion and amorphization.
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Hydrophilicity of the Carrier: Highly water-soluble carriers like PEGs and Poloxamers can

significantly improve the wetting of the drug and its subsequent dissolution.[3]

Physicochemical Compatibility: It is crucial to ensure that there are no adverse chemical

interactions between the drug and the carrier. Techniques like Fourier-Transform Infrared

Spectroscopy (FTIR) can be used to assess compatibility.[6]

Manufacturing Method: The chosen carrier should be suitable for the intended manufacturing

process (e.g., melting for fusion method, solubility in a common solvent for solvent

evaporation).[6][14]

Troubleshooting Guide
Issue 1: Inconsistent dissolution results between batches.

Possible Cause: Variability in the crystalline form of fexofenadine HCl.

Troubleshooting Steps:

Characterize Raw Material: Perform Powder X-ray Diffraction (PXRD) and Differential

Scanning Calorimetry (DSC) on the incoming active pharmaceutical ingredient (API) to

confirm its polymorphic form and crystallinity.[3][13]

Monitor Manufacturing Process: Assess critical process parameters that could induce

polymorphic changes, such as high shear mixing, wet granulation, and drying

temperatures.[2]

Analyze Final Formulation: Use PXRD and DSC to check for any changes in the solid-

state of the drug in the final dosage form.

Issue 2: The dissolution rate is high initially but plateaus quickly, resulting in incomplete

release.

Possible Cause: Coning or precipitation of the drug in the dissolution medium.

Troubleshooting Steps:
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Optimize Hydrodynamics: For USP Apparatus 2 (paddle), ensure the paddle speed is

sufficient to maintain sink conditions and prevent the formation of a mound of undissolved

powder at the bottom of the vessel. A speed of 50-75 rpm is often used.[15][16] For USP

Apparatus 1 (basket), a speed of 100 rpm may be suitable for capsules.[16]

Incorporate a Surfactant: Adding a small amount of a pharmaceutically acceptable

surfactant to the dissolution medium can help maintain the drug in a solubilized state and

prevent precipitation.

Re-evaluate Formulation: Consider incorporating hydrophilic polymers or surfactants into

the formulation itself to act as precipitation inhibitors.

Issue 3: The solid dispersion formulation shows no significant improvement in dissolution

compared to the pure drug.

Possible Cause: The drug is not molecularly dispersed or has recrystallized within the carrier.

Troubleshooting Steps:

Increase Carrier Ratio: A higher drug-to-carrier ratio may be needed to achieve adequate

dispersion. Studies have shown success with ratios up to 1:4 (drug:carrier).[3][4]

Change Manufacturing Method: If using a physical mixture, it may not be sufficient. Switch

to a fusion or solvent evaporation method to prepare the solid dispersion, as these are

more effective at achieving a high degree of dispersion.[3][6]

Solid-State Characterization: Use DSC and PXRD to confirm if the drug is in an

amorphous or crystalline state within the dispersion. The absence or broadening of the

drug's melting endotherm in DSC suggests amorphization.[3]

Data Presentation
Table 1: Dissolution Enhancement of Fexofenadine HCl using Solid Dispersions
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Formulation Carrier
Drug:Carrie
r Ratio
(w/w)

% Drug
Released at
15 min

Time for
50% Drug
Release
(t50%)

Reference

Pure

Fexofenadine

HCl

- - 16.9% >120 min [3]

Solid

Dispersion
PEG 20,000 1:4 >50% <15 min [3]

Solid

Dispersion

Poloxamer

188
1:4 >50% <15 min [3][5]

Solid

Dispersion

(Tablet)

- -
85% (at 10

min)
- [6]

Physical

Mixture

(Tablet)

- -
56.23% (at

10 min)
- [6]

Table 2: Dissolution Parameters for Fexofenadine HCl Formulations

Formulati
on Type

Dissoluti
on
Medium

Apparatu
s

Speed
(rpm)

% Drug
Released

Time
(min)

Referenc
e

Capsules 0.01 M HCl Basket 100 >80% 60 [15][16]

Coated

Tablets
0.01 M HCl Paddle 75 >80% 60 [15][16]

Immediate

Release

Tablets

0.001 N

HCl
Paddle 50 99.99% 30 [12]

Experimental Protocols
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1. Preparation of Solid Dispersions by Fusion Method

Objective: To prepare a solid dispersion of fexofenadine HCl with a hydrophilic carrier to

enhance its dissolution rate.

Materials: Fexofenadine HCl, Polyethylene Glycol (PEG) 20,000 or Poloxamer 188.

Procedure:

Accurately weigh fexofenadine HCl and the carrier (e.g., PEG 20,000) in the desired ratio

(e.g., 1:1, 1:2, 1:4 w/w).[3][4]

Melt the carrier in a porcelain dish on a hot plate at a controlled temperature (e.g., 70-

80°C).

Add the fexofenadine HCl powder to the molten carrier with constant stirring until a

homogenous dispersion is obtained.

Cool the dish rapidly in an ice bath to solidify the mass.

Pulverize the solidified mass using a mortar and pestle.

Sieve the resulting powder through an appropriate mesh size (e.g., #100 sieve) to obtain a

uniform particle size.[17]

Store the prepared solid dispersion in a desiccator until further evaluation.

2. In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

Objective: To determine the in vitro dissolution rate of fexofenadine HCl from a given

formulation.

Apparatus: USP Type II Dissolution Test Apparatus (Paddle).

Materials: Fexofenadine HCl formulation, dissolution medium (e.g., 900 mL of 0.01 M HCl or

distilled water).[3][15]

Procedure:
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Pre-heat the dissolution medium to 37 ± 0.5°C and transfer 900 mL into each dissolution

vessel.

Set the paddle rotation speed to the desired rpm (e.g., 50 rpm or 75 rpm).[3][15]

Place a single dosage form (e.g., tablet or capsule containing a known amount of

fexofenadine HCl) into each vessel.

Start the dissolution apparatus.

Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60,

90, 120 minutes).[3]

Replace the withdrawn volume with an equal amount of fresh, pre-heated dissolution

medium.

Filter the samples immediately through a 0.45 µm filter.[3]

Analyze the concentration of fexofenadine HCl in the filtered samples using a validated

analytical method, such as HPLC.[3]

3. Drug Content Uniformity

Objective: To determine the uniformity of fexofenadine HCl content in the prepared

formulations.

Procedure:

Accurately weigh and powder a sufficient number of tablets (or the contents of capsules).

Transfer a quantity of powder equivalent to a known amount of fexofenadine HCl (e.g., 10

mg) into a volumetric flask (e.g., 100 mL).[3]

Dissolve the powder in a suitable solvent in which the drug is freely soluble (e.g.,

methanol).[3]

Make up the volume with the solvent and mix thoroughly.
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If necessary, centrifuge the solution to separate any insoluble excipients.[3]

Filter the supernatant through a 0.45 µm membrane filter.

Dilute the filtrate to a suitable concentration within the validated range of the analytical

method.

Analyze the sample using a validated HPLC method to determine the drug content.[3]
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Caption: Experimental workflow for developing and evaluating fexofenadine HCl formulations.
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Caption: Relationship between the problem and strategies for enhancing fexofenadine HCl

dissolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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